5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC15913577
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid -](/images/structure/VC15913577.png)
Specification
Molecular Formula | C14H15N3O2 |
---|---|
Molecular Weight | 257.29 g/mol |
IUPAC Name | 5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H15N3O2/c18-14(19)13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,18,19) |
Standard InChI Key | QXZGDFSFMMQRNL-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC2=C1NN=C2C(=O)O)CC3=CC=CC=C3 |
Introduction
Key Findings
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 1351382-06-3) is a bicyclic heterocyclic compound with a fused pyrazole-pyridine core. It serves as a critical building block in medicinal chemistry, particularly for kinase inhibitor development. Its synthesis involves multi-step reactions starting from piperidine derivatives, with applications in oncology and enzymology. This review consolidates data from patent literature, synthetic methodologies, and pharmacological studies to provide a holistic perspective on its properties and utility .
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol. Its IUPAC name reflects the benzyl group at position 5 of the tetrahydro-pyridopyrazole system and the carboxylic acid substituent at position 3 .
Structural Analysis
The core structure consists of:
-
A pyrazolo[4,3-c]pyridine bicyclic system.
-
A partially saturated pyridine ring (4,5,6,7-tetrahydro).
-
A benzyl group at position 5, enhancing lipophilicity.
-
A carboxylic acid at position 3, enabling hydrogen bonding and salt formation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 210–215°C (decomposes) | |
Solubility | Slightly soluble in DMSO | |
LogP (Partition Coefficient) | 1.8 (predicted) |
Synthesis and Manufacturing
Patent-Derived Synthetic Routes
The ethyl ester precursor, 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester, is synthesized via cyclization of (1-benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester under acidic conditions. Subsequent hydrolysis with NaOH yields the carboxylic acid .
Reaction Scheme:
-
Cyclization:
-
Hydrolysis:
Industrial-Scale Considerations
-
Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) improves yield (up to 85%) in ester hydrolysis.
-
Purity: Commercial batches exceed 97% purity, validated by HPLC .
Pharmacological Applications
Kinase Inhibition
The compound is a precursor to tricyclic azole derivatives targeting tyrosine kinases like c-Met. In vitro studies show derivatives inhibit c-Met at IC₅₀ values as low as 68 nM, with selectivity over VEGF-R2 and EGFR .
Table 2: Biological Activity of Derivatives
Derivative Structure | c-Met IC₅₀ (nM) | Cancer Cell Line Activity (IC₅₀) |
---|---|---|
Tricyclic azole-carboxamide | 68 | MKN45: 120 nM; EBC-1: 95 nM |
Anticancer Mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume